Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
Overview
Description
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is an organic compound with the molecular formula C₇H₁₄NO₆P and a molecular weight of 239.16 g/mol . It is a white to off-white solid with a melting point of 88.0-88.5°C and a predicted boiling point of 385.3±32.0°C . This compound is slightly soluble in chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of acetic acid with dimethyl phosphite in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 1-3 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it may interfere with cellular processes by disrupting membrane integrity or inhibiting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(dimethoxyphosphoryl)acetate
- Methyl 2-acetylamino-2-(dimethoxyphosphinyl)acetate
- Acetic acid, (acetylaMino) (diMethoxyphosphinyl)-, Methyl ester
Uniqueness
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is unique due to its specific structural features, such as the presence of both acetamido and dimethoxyphosphoryl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-acetamido-2-dimethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO6P/c1-5(9)8-6(7(10)12-2)15(11,13-3)14-4/h6H,1-4H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNIODZSMNMILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)P(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471784 | |
Record name | Methyl acetamido(dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89524-99-2 | |
Record name | Methyl 2-(acetylamino)-2-(dimethoxyphosphinyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89524-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl acetamido(dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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